N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride
Overview
Description
N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H14ClN3OS and its molecular weight is 283.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
N-1,3-Benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride is part of the benzothiazole derivatives, a class known for its wide range of biological and chemical properties. Benzothiazoles are heterocyclic compounds featuring a benzene ring fused with a thiazole, a sulfur and nitrogen-containing ring. This chemical framework is notable for its versatility in chemical reactions and potential in various scientific applications, particularly in medicinal chemistry. The unique electronic and structural characteristics of benzothiazoles allow them to interact with a variety of biological targets, offering pathways for the development of new therapeutic agents.
Medicinal Chemistry and Pharmacological Potential
The benzothiazole nucleus is foundational in compounds exhibiting significant biological activities. These activities span antimicrobial, anti-inflammatory, antidiabetic, antitumor, and anticancer properties among others. Benzothiazole derivatives, including this compound, are explored for their potential in treating various diseases and disorders. Their structural simplicity and synthetic accessibility make them attractive candidates for drug development, allowing for the creation of chemical libraries to support new chemical entity discovery aimed at market advancement (Keri et al., 2015).
Biological Activities and Therapeutic Research
Benzothiazole derivatives are integral to a broad spectrum of pharmacological research due to their diverse biological activities. This versatility underpins their exploration in therapeutic research, where the aim is to harness their potential against a wide array of conditions. Such compounds have been investigated for their antimicrobial, antiviral, anti-inflammatory, and anticancer activities. Notably, their ability to act as ligands for various biomolecules highlights their significance in medicinal chemistry, promising avenues for the development of novel therapeutic strategies and interventions (Elamin et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS.ClH/c16-11(9-5-3-7-13-9)15-12-14-8-4-1-2-6-10(8)17-12;/h1-2,4,6,9,13H,3,5,7H2,(H,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSASSBIISVGDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=NC3=CC=CC=C3S2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078162-93-2 | |
Record name | 2-Pyrrolidinecarboxamide, N-2-benzothiazolyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078162-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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